molecular formula C29H22N2O2S2 B11972621 2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11972621
M. Wt: 494.6 g/mol
InChI Key: AVPMMPYMFRGHGJ-UHFFFAOYSA-N
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Description

3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[2,3-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base.

    Attachment of the Biphenyl and Phenyl Groups: These groups can be introduced through a series of coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution may involve reagents like bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
  • 3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H22N2O2S2

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C29H22N2O2S2/c1-2-17-31-28(33)26-24(22-11-7-4-8-12-22)18-34-27(26)30-29(31)35-19-25(32)23-15-13-21(14-16-23)20-9-5-3-6-10-20/h2-16,18H,1,17,19H2

InChI Key

AVPMMPYMFRGHGJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)SC=C2C5=CC=CC=C5

Origin of Product

United States

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